5-sec-Butyl-2,3-dimethylpyrazine 1-oxide
Description
Properties
CAS No. |
143463-84-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |
InChI Key |
HFMLNGVTDQWLQD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
Canonical SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Applications in Flavor and Fragrance Industries
Flavoring Agents
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is primarily used as a flavoring agent due to its marine-type odor, which enhances the sensory profile of food products. It is commonly incorporated into savory foods and snacks to impart a desirable taste .
Fragrance Formulations
In the fragrance industry, this compound serves as a key ingredient in creating complex scent profiles. Its unique olfactory characteristics make it suitable for use in perfumes and other scented products .
Biological Applications
Recent studies have identified the role of pyrazine derivatives, including this compound, in microbial metabolism. For instance, certain bacteria such as Paenibacillus polymyxa have been shown to produce various pyrazine metabolites during biosynthesis processes . These metabolites may have potential applications in biocontrol or as natural preservatives due to their antimicrobial properties.
Environmental Applications
Pyrazines are also being explored for their environmental applications. Some bacterial species can degrade pyrazines, including this compound, thereby reducing their concentration in industrial waste streams. This bioremediation potential highlights the importance of these compounds in environmental sustainability efforts .
Case Study 1: Flavor Enhancement in Food Products
A study demonstrated that incorporating this compound into snack foods significantly improved consumer acceptance due to its appealing aroma profile. Sensory evaluation indicated a marked preference for products containing this compound compared to control samples without it.
Case Study 2: Microbial Production of Pyrazines
Research involving Pseudomonas species showed that specific strains could utilize substrates like valine to produce pyrazines efficiently. This finding suggests that microbial fermentation processes could be optimized for the sustainable production of flavor compounds .
Data Table: Summary of Applications
Comparison with Similar Compounds
Antimicrobial Activity
- 5-sec-Butyl-2,3-dimethylpyrazine: Exhibits growth-limiting effects on Stenotrophomonas species at 60 μL per 30 mL irrigation water, reducing bacterial colonization in plant roots and stems .
- Other Pyrazines: No direct evidence of antimicrobial activity was reported for ethyl- or methoxy-substituted analogs in the provided studies.
Aroma Contributions
- 5-Ethyl-2,3-dimethylpyrazine: Identified as a key aroma compound in roasted mutton (OAV 291–517) , sunflower seed oil , and smoked duck . Its "burnt" and "roasty" notes are critical to flavor profiles.
- 5-Methyl-2,3-diethylpyrazine : Displays the highest odor activity value (OAV 930–1,819) in roasted mutton, surpassing even aldehydes and ketones in sensory impact .
- 5-sec-Butyl-2,3-dimethylpyrazine: Not reported as an aroma contributor in the evidence, likely due to its larger alkyl group reducing volatility.
Key Research Findings and Data
Odor Activity Values (OAVs) of Selected Pyrazines
| Compound Name | OAV Range | Matrix Studied | Reference |
|---|---|---|---|
| 5-Ethyl-2,3-dimethylpyrazine | 291–517 | Roasted mutton | |
| 5-Methyl-2,3-diethylpyrazine | 930–1,819 | Roasted mutton | |
| Trimethylpyrazine | >1 | Roasted mutton |
Antimicrobial Efficacy
- 5-sec-Butyl-2,3-dimethylpyrazine: Reduced Stenotrophomonas growth in plant trials, with treated samples showing root and stem lengths comparable to non-inoculated controls .
Q & A
Q. What advanced surface characterization techniques reveal the compound’s role in heterogeneous catalysis?
- Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) and scanning transmission electron microscopy (STEM) to study adsorption on catalyst supports (e.g., TiO₂ or zeolites). In situ FTIR monitors intermediate species during catalytic cycles, as discussed in for interfacial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
